REACTION_CXSMILES
|
N#N.OS(O)(=O)=O.[Br:8][C:9]1[CH:27]=[CH:26][C:12]([O:13][C:14]2[CH:22]=[C:21]([F:23])[C:20]([O:24][CH3:25])=[CH:19][C:15]=2[C:16]([OH:18])=O)=[CH:11][CH:10]=1>>[Br:8][C:9]1[CH:10]=[C:11]2[C:12]([O:13][C:14]3[CH:22]=[C:21]([F:23])[C:20]([O:24][CH3:25])=[CH:19][C:15]=3[C:16]2=[O:18])=[CH:26][CH:27]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 60° C. for 1 hour at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 neck 22 L RBF equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
remained below 70° C
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
slowly poured onto ice water
|
Type
|
CUSTOM
|
Details
|
The resulting solids were removed by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
triturated with EtOAc (3 L)
|
Type
|
WASH
|
Details
|
The solid was then washed with EtOAc, hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 30° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2OC=3C=C(C(=CC3C(C2=C1)=O)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |